5-Cyclopropoxy-6-fluoronicotinic acid
Description
5-Cyclopropoxy-6-fluoronicotinic acid: is a chemical compound with the molecular formula C9H8FNO3 and a molecular weight of 197.16 g/mol . This compound is part of the nicotinic acid derivatives family, which are known for their diverse applications in various fields of science and industry.
Properties
Molecular Formula |
C9H8FNO3 |
|---|---|
Molecular Weight |
197.16 g/mol |
IUPAC Name |
5-cyclopropyloxy-6-fluoropyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H8FNO3/c10-8-7(14-6-1-2-6)3-5(4-11-8)9(12)13/h3-4,6H,1-2H2,(H,12,13) |
InChI Key |
DVRZTZWYIQSOQU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(N=CC(=C2)C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropoxy-6-fluoronicotinic acid typically involves the cyclopropanation of a fluoronicotinic acid derivative. The reaction conditions often include the use of a cyclopropyl halide and a base to facilitate the cyclopropanation reaction .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5-Cyclopropoxy-6-fluoronicotinic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an alcohol derivative.
Substitution: The major products depend on the nucleophile used but can include various substituted nicotinic acid derivatives.
Scientific Research Applications
Chemistry: 5-Cyclopropoxy-6-fluoronicotinic acid is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of coordination polymers and metal-organic frameworks .
Biology: In biological research, this compound can be used to study the effects of fluorinated nicotinic acid derivatives on biological systems. Its unique structure allows for the exploration of new biochemical pathways and interactions.
Industry: In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced stability and reactivity .
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-6-fluoronicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound can enhance its binding affinity and specificity to these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with nicotinic acid receptors and related pathways .
Comparison with Similar Compounds
- 5-Fluoronicotinic acid
- 6-Fluoronicotinic acid
- Cyclopropyl nicotinic acid
Comparison: 5-Cyclopropoxy-6-fluoronicotinic acid is unique due to the presence of both a cyclopropoxy group and a fluorine atom. This combination imparts distinct chemical and biological properties compared to its analogs. For example, the cyclopropoxy group can enhance the compound’s stability, while the fluorine atom can increase its reactivity and binding affinity to molecular targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
